thermodynamic properties of 1-Amino-4,5,8-trihydroxyanthraquinone
thermodynamic properties of 1-Amino-4,5,8-trihydroxyanthraquinone
An In-depth Technical Guide to the Thermodynamic Properties of 1-Amino-4,5,8-trihydroxyanthraquinone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential . Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind why these properties are critical for development and outlines the rigorous experimental and computational methodologies required for their determination. While direct experimental data for this specific molecule is not extensively available in public literature, this guide establishes a framework for its characterization by drawing upon established principles and data from analogous anthraquinone structures.
Introduction: The Significance of 1-Amino-4,5,8-trihydroxyanthraquinone
1-Amino-4,5,8-trihydroxyanthraquinone belongs to the anthraquinone class of compounds, a scaffold renowned for its vibrant colors and diverse biological activities. Anthraquinone derivatives are widely used as dyes and pigments.[1][2] More critically for the pharmaceutical industry, the anthraquinone core is a key pharmacophore found in numerous natural products and synthetic molecules with potent pharmacological activities, including anticancer and antimicrobial properties.[2][3] The specific substitution pattern of an amino group and three hydroxyl groups on the 1, 4, 5, and 8 positions suggests a molecule with significant potential for intramolecular hydrogen bonding, which profoundly influences its physicochemical and, consequently, its thermodynamic properties.
Understanding the thermodynamics of this molecule is paramount for its potential development. Properties such as solubility, stability, and melting point are not mere data points; they are critical parameters that dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent or functional material. They govern bioavailability, inform purification strategies (like sublimation), and determine the feasibility of formulation and manufacturing processes.
Core Physicochemical & Thermodynamic Parameters
A summary of fundamental properties is essential for any new chemical entity. For 1-Amino-4,5,8-trihydroxyanthraquinone, some properties can be calculated, while others must be determined experimentally.
| Property | Value / Importance | Methodology |
| Molecular Formula | C₁₄H₉NO₅ | - |
| Molecular Weight | 271.23 g/mol | - |
| Melting Point (T_fus) | Critical for purity assessment and solid-state stability. | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion (ΔH_fus) | Energy required for melting; influences solubility and dissolution rates. | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | A key determinant of bioavailability for oral drug candidates. | Shake-flask method, Potentiometric titration |
| LogP (Octanol/Water) | Measures lipophilicity; predicts membrane permeability and absorption. | Shake-flask method, HPLC |
| Enthalpy of Sublimation (ΔH_sub) | Relates to solid-state stability and intermolecular forces. | Knudsen Effusion Method, Thermogravimetric Analysis (TGA) |
| Enthalpy of Formation (ΔfH°) | Fundamental measure of molecular stability. | Combustion Calorimetry, Quantum Chemical Calculations |
Solubility and Lipophilicity: Cornerstones of Bioavailability
For any compound intended for pharmaceutical use, solubility and lipophilicity are foundational. Aqueous solubility directly impacts the dissolution rate and concentration gradient available for absorption in the gastrointestinal tract. Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a predictor of the molecule's ability to cross lipidic biological membranes.
Causality and Field Insights:
A delicate balance between hydrophilicity (for aqueous solubility) and lipophilicity (for membrane permeability) is required. The multiple hydroxyl groups and the amino group on 1-Amino-4,5,8-trihydroxyanthraquinone can form hydrogen bonds with water, potentially enhancing solubility. However, the large, rigid polycyclic aromatic core is inherently hydrophobic. The interplay between these features determines the final solubility and LogP value. For related but less substituted compounds like 1-aminoanthraquinone, studies have explored their solubility in various media, including supercritical carbon dioxide, which is relevant for modern purification and formulation techniques.[4]
Experimental Protocol: Shake-Flask Method for LogP Determination
This is the gold-standard method for measuring the partition coefficient.
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Preparation: Prepare a saturated solution of 1-Amino-4,5,8-trihydroxyanthraquinone in both n-octanol and water. The two solvents must be mutually saturated before the experiment by mixing them vigorously and allowing the phases to separate.
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Partitioning: Add a known amount of the compound to a flask containing a precise volume of both the water-saturated octanol and the octanol-saturated water.
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Equilibration: Seal the flask and shake it at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Centrifugation is then used to ensure complete phase separation.
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Quantification: Carefully sample each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Thermal Properties: Stability, Purity, and Phase Transitions
The thermal behavior of a compound, including its melting point and the energy required to melt it (enthalpy of fusion), provides invaluable information about its purity, crystal lattice energy, and solid-state stability.
Causality and Field Insights:
A sharp melting point is a primary indicator of high purity. The melting temperature and enthalpy of fusion are directly related to the strength of the intermolecular forces in the crystal lattice. For anthraquinones, strong π-π stacking interactions and, in this case, extensive intermolecular hydrogen bonding are expected to result in a high melting point and a significant enthalpy of fusion. Symmetrical molecules often exhibit higher melting temperatures compared to less symmetrical ones due to more efficient crystal packing.[5]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is the principal technique for measuring melting point and enthalpy of fusion.
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Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the crystalline 1-Amino-4,5,8-trihydroxyanthraquinone into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Acquisition: The instrument records the difference in heat flow required to raise the temperature of the sample and the reference. An endothermic peak is observed as the sample melts.
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Data Analysis:
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The melting point (T_fus) is typically taken as the onset temperature or the peak temperature of the endotherm.
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The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak. The instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).
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Sublimation Thermodynamics: From Vapor Pressure to Intermolecular Forces
The enthalpy of sublimation (ΔH_sub) is the energy required for a substance to transition directly from the solid to the gas phase. It is a direct measure of the intermolecular forces within the crystal. This property is crucial for assessing the physical stability of a solid drug form and is essential for developing purification methods like vacuum sublimation.
Causality and Field Insights:
For polycyclic aromatic compounds like anthraquinones, sublimation is a key thermodynamic process. The vapor pressure of these compounds at a given temperature determines their tendency to sublime. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation. This provides a direct experimental value for the total energy of the intermolecular interactions in the solid state.
Experimental Protocol: Knudsen Effusion Method
This technique measures the mass loss rate of a substance effusing through a small orifice into a vacuum as a function of temperature.
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Cell Preparation: A sample of 1-Amino-4,5,8-trihydroxyanthraquinone is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid.
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High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
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Mass Loss Measurement: The rate of mass loss due to the effusion of molecules through the orifice is measured over time using a high-precision microbalance.
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Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated from the rate of mass loss using the Knudsen equation.
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Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔH_sub) is then derived from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.[6]
Visualization of Methodologies and Concepts
Diagrams provide a clear visual summary of complex workflows and relationships, enhancing understanding and retention.
Workflow for Thermodynamic Characterization
Caption: Experimental workflow for the thermodynamic characterization of a new chemical entity.
Relationship Between Thermodynamic States
Caption: Enthalpy changes associated with phase transitions.
Conclusion and Future Outlook
The are fundamental to unlocking its potential in materials science or pharmacology. This guide provides the conceptual framework and practical, self-validating protocols necessary for a thorough investigation. By employing techniques such as Differential Scanning Calorimetry and Knudsen Effusion, researchers can elucidate the energetic landscape of this molecule. This data is not merely academic; it is the essential blueprint required for rational drug design, formulation development, and process chemistry. The path forward involves the careful execution of these established methods to generate the specific data needed to advance 1-Amino-4,5,8-trihydroxyanthraquinone from a compound of interest to a fully characterized entity with predictable behavior and potential for real-world application.
References
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Vertex AI Search Result[7] : This result, while not directly on the topic compound, outlines the synthesis and characterization of related aminoanthraquinone derivatives, providing context for the chemical class.
- Sigma-Aldrich Product Page for 1-Aminoanthraquinone: Provides basic physicochemical properties for a closely related compound, 1-Aminoanthraquinone, including its melting point and a note on its ability to increase solubility in supercritical CO₂.
- The Merck Index Online: Provides properties for 1-Aminoanthraquinone, such as solubility in various organic solvents, which is useful for comparative analysis. URL: (Accessed through institutional subscription, general reference to Merck Index)
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Solubility of 1-aminoanthraquinone and 1-nitroanthraquinone in supercritical carbon dioxide: A research article detailing the experimental measurement of solubility for related compounds, illustr
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Cheméo Chemical Properties: A database providing various physical and thermodynamic properties for chemical compounds, useful for finding data on analogues like 1-Nitroanthraquinone.
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Enthalpies Of Sublimation Research Articles: A collection of articles that describe methodologies like thermogravimetry and DSC for determining thermodynamic properties, including enthalpies of sublim
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A Green and Scalable Synthesis of 1-Amino Anthraquinone: This paper describes a synthesis protocol for 1-aminoanthraquinone, highlighting its importance as an intermedi
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Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method: A key reference paper detailing the Knudsen effusion method for determining sublimation enthalpies of related polycyclic arom
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Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method: Highlights the industrial importance of aminoanthraquinones as dye precursors.
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Chiral amino acid–based anthraquinones: Discusses the synthesis and anticancer properties of various anthraquinone derivatives, establishing the pharmacological relevance of the scaffold.
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Thermochemical and structural properties of anthraquinones: A research article detailing experimental and computational studies on the thermochemistry of anthraquinone isomers, including enthalpy of form
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PubChem CID 83633: An entry for a related compound, 1-Amino-4,8-dihydroxy-5-(methylamino)anthraquinone, providing computed properties.
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Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides: Describes the use of DSC and TGA for thermal analysis of anthraquinone-based m
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PubChem CID 8323: Entry for 1-Amino-4-hydroxyanthraquinone, listing properties like heat of sublim
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Novel anthraquinone amino derivatives as anticancer agents: A study on the potential of anthraquinone derivatives as anticancer agents, reinforcing the scaffold's importance in drug discovery.
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